

# The Impact of JNJ-42165279 on Anandamide Levels: A Technical Overview

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## Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

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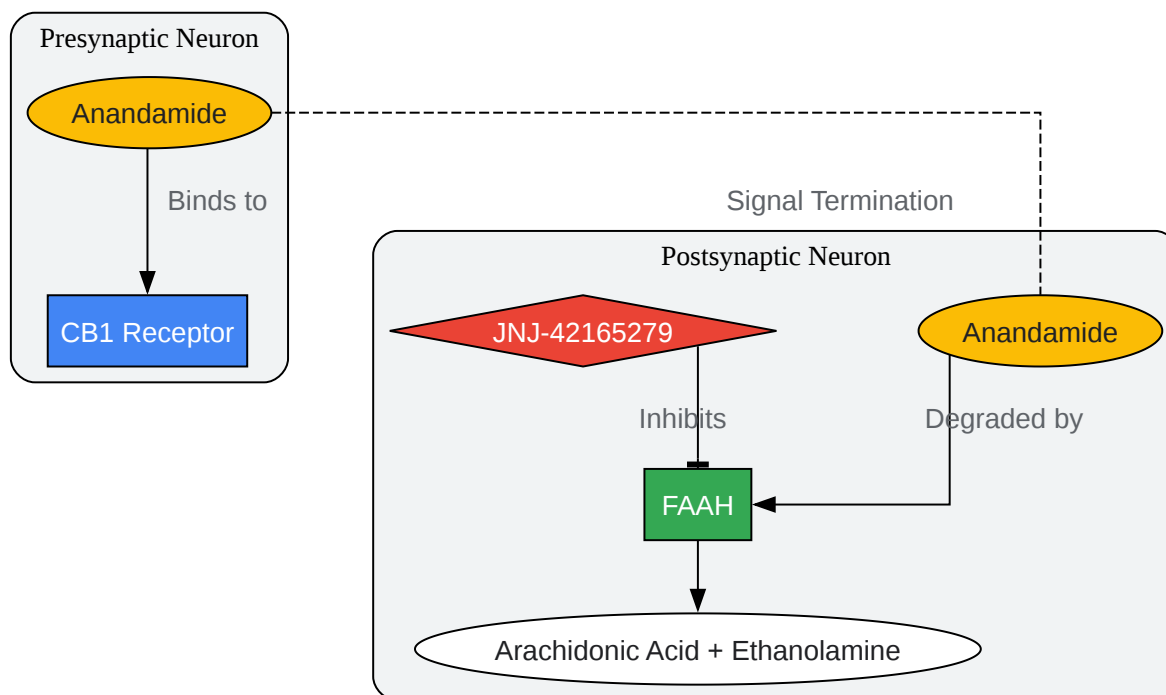
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of JNJ-42165279, a selective inhibitor of fatty acid amide hydrolase (FAAH), on anandamide (AEA) levels. The data presented herein is compiled from preclinical and clinical studies to offer a comprehensive resource for professionals in the field of drug development and cannabinoid research.

JNJ-42165279 is a potent, selective, and orally bioavailable FAAH inhibitor that covalently binds to the enzyme's catalytic site.<sup>[1][2]</sup> By inhibiting FAAH, the primary enzyme responsible for the degradation of anandamide, JNJ-42165279 effectively increases the endogenous concentrations of this key endocannabinoid.<sup>[3][4]</sup> This mechanism of action is being explored for its therapeutic potential in a range of conditions, including anxiety disorders and major depressive disorder.<sup>[2][5][6]</sup>

## Core Mechanism of Action

Anandamide is an endogenous cannabinoid that plays a crucial role in regulating mood, pain, and other physiological processes. Its signaling is terminated through enzymatic hydrolysis by FAAH, which breaks it down into arachidonic acid and ethanolamine.<sup>[4]</sup> JNJ-42165279 acts as a covalent inactivator of FAAH, thereby preventing the degradation of anandamide and leading to its accumulation in both the central nervous system and peripheral tissues.<sup>[4][7]</sup>



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**Caption:** Signaling pathway of anandamide and inhibition by JNJ-42165279.

## Quantitative Effects on Anandamide Levels

Clinical studies have demonstrated a significant and dose-dependent increase in anandamide concentrations in both plasma and cerebrospinal fluid (CSF) following the administration of JNJ-42165279.

## Plasma Anandamide Concentrations

Single and multiple ascending dose studies in healthy volunteers have shown a marked elevation of plasma anandamide levels.

Dosage (Single Dose)	Mean Peak Fold Increase vs. Placebo
10 - 100 mg	5.5 - 10-fold

Table 1: Effect of single doses of JNJ-42165279 on peak plasma anandamide concentrations.[\[5\]](#)

Following daily administration for 10 days, similar substantial increases in mean anandamide concentrations were observed.[\[5\]](#) At the lowest tested dose of 10 mg in the multiple ascending dose study, plasma anandamide levels increased by at least 10-fold.[\[5\]](#)

## Cerebrospinal Fluid (CSF) Anandamide Concentrations

The administration of JNJ-42165279 also leads to a profound increase in anandamide levels within the central nervous system, as measured in the CSF.

Dosage (Daily for 7 Days)	Mean Fold Increase from Predose
10 mg	~45-fold
25 mg	~41-fold
75 mg	~77-fold

Table 2: Effect of multiple daily doses of JNJ-42165279 on CSF anandamide concentrations.  
[\[5\]](#)

These findings indicate that JNJ-42165279 effectively penetrates the blood-brain barrier and engages its target in the CNS.

## Experimental Protocols

The following methodologies were employed in a key clinical study to determine the pharmacodynamic effects of JNJ-42165279 on anandamide levels.

Study Design: A multiple-ascending dose study was conducted with healthy human volunteers.  
[\[5\]](#)[\[8\]](#)

**Dosing Regimens:**

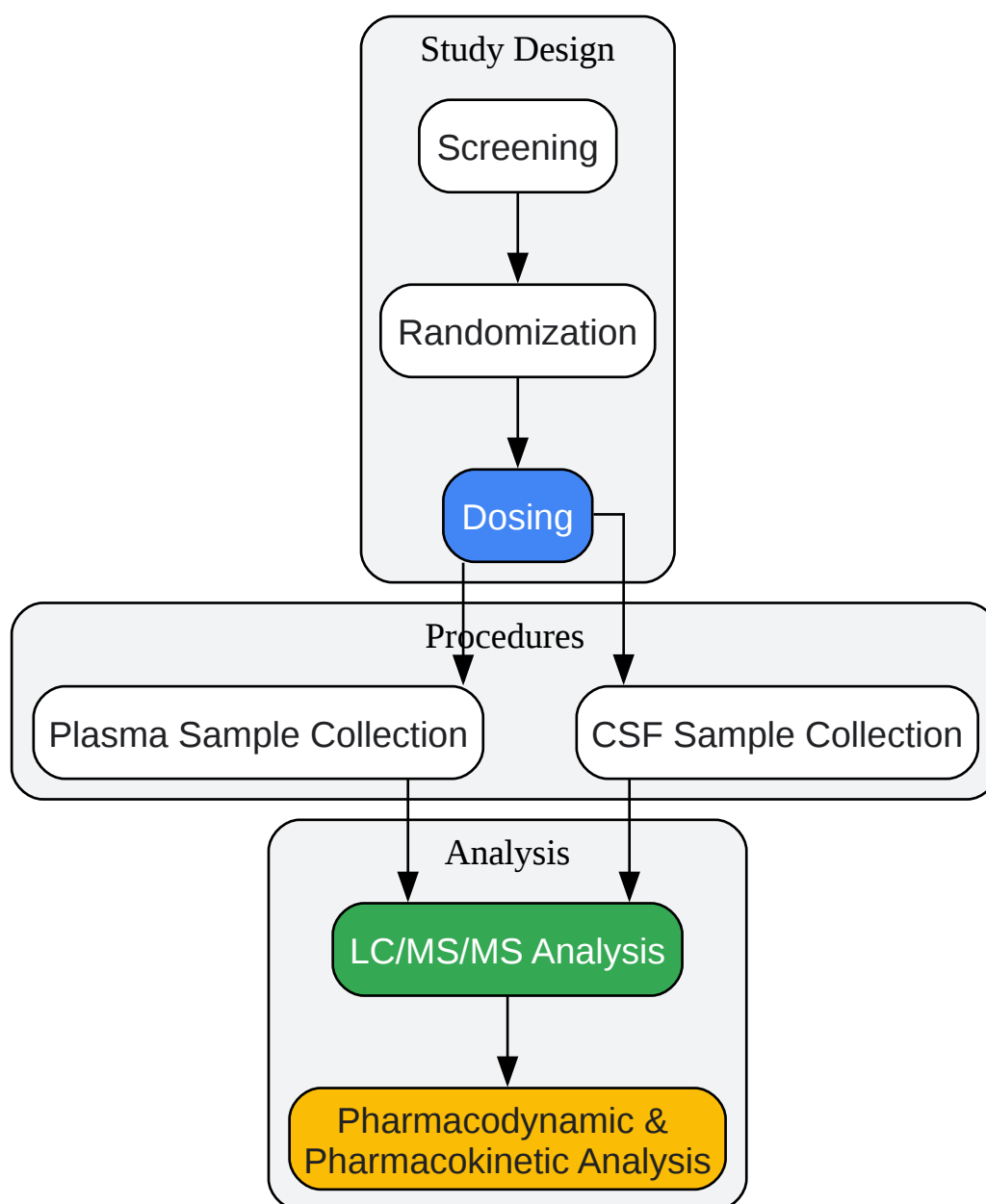
- Single Dose: Healthy volunteers received single oral doses of JNJ-42165279 in the range of 10-100 mg.[\[5\]](#)
- Multiple Dose: Participants were administered daily oral doses of 10 mg, 25 mg, or 75 mg of JNJ-42165279 for a period of 7 to 10 days.[\[5\]](#)

**Sample Collection:**

- Plasma: Blood samples were collected at various time points following single and multiple doses to determine the plasma concentrations of anandamide and other fatty acid amides (FAAs).[\[5\]](#)[\[8\]](#)
- Cerebrospinal Fluid (CSF): CSF samples were obtained from participants after 7 days of daily dosing to assess the central nervous system penetration and target engagement of JNJ-42165279.[\[5\]](#)[\[8\]](#)

**Analytical Method:**

- A validated and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method was used for the quantification of JNJ-42165279 and fatty acid amides, including anandamide, in plasma and CSF samples.[\[8\]](#)



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**Caption:** Experimental workflow for the clinical assessment of JNJ-42165279.

## Summary and Implications

JNJ-42165279 is a potent FAAH inhibitor that demonstrates robust and dose-dependent elevation of anandamide levels in both plasma and CSF. The significant increases observed in the central nervous system underscore its potential for treating CNS-related disorders. The data gathered from clinical trials provides a strong pharmacodynamic rationale for the

continued investigation of JNJ-42165279 in therapeutic areas where potentiation of endocannabinoid signaling is desired. The detailed experimental protocols outlined provide a basis for the design of future studies in this area.

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